3-(5-Bromo-2-methoxyphenyl)-2,2-dimethylpropan-1-amine
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Overview
Description
3-(5-Bromo-2-methoxyphenyl)-2,2-dimethylpropan-1-amine is an organic compound characterized by the presence of a bromine atom, a methoxy group, and a dimethylpropan-1-amine moiety attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromo-2-methoxyphenyl)-2,2-dimethylpropan-1-amine typically involves multiple steps. One common method starts with the bromination of 2-methoxyphenol to produce 5-bromo-2-methoxyphenol. This intermediate is then subjected to a series of reactions, including acetylation, reduction, and amination, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and precise reaction times to facilitate the desired transformations efficiently .
Chemical Reactions Analysis
Types of Reactions
3-(5-Bromo-2-methoxyphenyl)-2,2-dimethylpropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: Electrophilic aromatic substitution reactions are common, where the bromine atom can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
3-(5-Bromo-2-methoxyphenyl)-2,2-dimethylpropan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(5-Bromo-2-methoxyphenyl)-2,2-dimethylpropan-1-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Tris(5-bromo-2-methoxyphenyl)bismuth dicarboxylates: These compounds share the 5-bromo-2-methoxyphenyl moiety but differ in their overall structure and coordination with bismuth.
Tris(5-bromo-2-methoxyphenyl)antimony derivatives: Similar in having the 5-bromo-2-methoxyphenyl group, but with antimony as the central atom.
Properties
Molecular Formula |
C12H18BrNO |
---|---|
Molecular Weight |
272.18 g/mol |
IUPAC Name |
3-(5-bromo-2-methoxyphenyl)-2,2-dimethylpropan-1-amine |
InChI |
InChI=1S/C12H18BrNO/c1-12(2,8-14)7-9-6-10(13)4-5-11(9)15-3/h4-6H,7-8,14H2,1-3H3 |
InChI Key |
ZNTGIIRWWJTECU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=C(C=CC(=C1)Br)OC)CN |
Origin of Product |
United States |
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